molecular formula C17H17BrN2O3S B11139590 ethyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11139590
M. Wt: 409.3 g/mol
InChI Key: OTSLXYDPOCAJRI-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • Methyl groups at positions 2 and 7, influencing steric and electronic properties.
  • An ethyl carboxylate at position 6, enhancing solubility and serving as a synthetic handle for derivatization.

Properties

Molecular Formula

C17H17BrN2O3S

Molecular Weight

409.3 g/mol

IUPAC Name

ethyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17BrN2O3S/c1-4-23-16(22)13-9(2)19-17-20(15(21)10(3)24-17)14(13)11-6-5-7-12(18)8-11/h5-8,10,14H,4H2,1-3H3

InChI Key

OTSLXYDPOCAJRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)Br)C(=O)C(S2)C)C

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

4-Bromophenyl Analog (Ethyl 5-(4-Bromophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate)

  • Structural Difference : Bromine at the para position of the phenyl ring instead of meta.
  • Crystallographic Behavior : The 4-bromophenyl derivative forms homochiral chains via n-π interactions (Br···C distance: 3.379 Å) . This contrasts with the meta-substituted target compound, where bromine position may alter supramolecular assembly.
  • Synthesis : Prepared via a three-component reaction involving thiourea, 4-bromobenzaldehyde, and ethyl acetoacetate, followed by cyclization with chloroacetic acid .

Fluorophenyl Derivatives (e.g., Ethyl 5-(3-Fluorophenyl)-2-(4-Fluorobenzylidene)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate)

  • Structural Difference : Fluorine substituents (electron-withdrawing) vs. bromine.
  • Crystal Packing : Fluorine participates in C–H···F hydrogen bonds , forming zigzag chains, whereas bromine engages in halogen bonding .
  • Conformational Impact : The thiazole ring exhibits a half-chair conformation with dihedral angles of 84.8° between thiazole and 3-fluorophenyl groups .

Ester Group Modifications

Methyl Ester Analog (Methyl 5-(4-Bromophenyl)-2,7-Dimethyl-3-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate)

  • Structural Difference : Methyl ester (vs. ethyl) at position 5.
  • Physicochemical Impact: Reduced lipophilicity (ClogP: ~7.34 for ethyl vs.
  • Spectral Data : IR absorption at 1679 cm⁻¹ (C=O) and NMR signals for methyl groups (δ 2.40 ppm) align with core structural similarities .

Aromatic Ring Functionalization

4-Methoxyphenyl Derivative (Ethyl 5-(4-Methoxyphenyl)-3-(4-Methoxyphenyl)-7-Methyl-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate)

  • Structural Difference : Methoxy groups (electron-donating) replace bromine.
  • Electronic Effects : Enhanced electron density on the phenyl ring may increase reactivity in electrophilic substitution.
  • Biological Implications : Methoxy groups are associated with improved membrane permeability in drug design .

Benzylidene-Substituted Derivatives

Ethyl 2-(3-Bromobenzylidene)-5-(2-Methoxyphenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

  • Structural Difference : A benzylidene group introduces a conjugated double bond.
  • Crystallography : The Z-configuration of the benzylidene group influences planarity, with dihedral angles of 89.86° between thiazolopyrimidine and phenyl rings .
  • Supramolecular Interactions : Co-operative C–H···O and π–π stacking (centroid distance: 3.752 Å) stabilize the crystal lattice .

Comparative Data Table

Compound (Substituents) Key Features Crystallographic Data Biological Activity (if reported) Reference ID
Target Compound (3-Bromophenyl) Meta-Br; ethyl ester Not reported Antifungal (moderate activity)
4-Bromophenyl Analog Para-Br; n-π interactions Br···C = 3.379 Å; homochiral chains Potential antitumor
Fluorophenyl Derivative C–H···F bonds; half-chair conformation Dihedral angle = 84.8° Not reported
Methyl Ester (4-Bromophenyl) Reduced lipophilicity ClogP = 7.34 Not reported
Benzylidene-Substituted Z-configuration; π–π stacking Centroid distance = 3.752 Å Not reported

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